Benproperine is derived from the synthesis of piperidine and phenolic compounds. Its classification falls under the category of isoquinoline alkaloids, which are known for various biological activities, including antitussive effects. The compound is often referred to by its full name, 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol, and its phosphate salt form, benproperine phosphate, is commonly used in pharmaceutical formulations .
The synthesis of benproperine involves several steps that can be executed through various methods. One prominent method includes the fusion of 4-piperidinol with a precursor derived from 2-benzylphenol. The typical reaction conditions are as follows:
Additional methods for synthesizing benproperine metabolites involve hydroxylation processes followed by glucuronidation, which are crucial for understanding its metabolic pathways in humans .
Benproperine possesses a complex molecular structure characterized by a piperidine ring connected to a phenolic moiety. The molecular formula is , and it has a molecular weight of approximately 295.41 g/mol.
Benproperine undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are typically analyzed using chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for detailed profiling of metabolites in biological samples.
The primary mechanism of action of benproperine involves its interaction with central nervous system pathways that regulate cough reflexes.
Benproperine exhibits distinct physical and chemical properties:
Benproperine's applications extend beyond its traditional use as an antitussive agent:
Benproperine phosphate (BPP), clinically established as a cough suppressant, has emerged as a potent modulator of cancer cell motility through its targeted inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2). This subunit is an essential component of the Arp2/3 complex, which nucleates branched actin networks necessary for membrane protrusion formation during cell migration. BPP binds ARPC2 with high specificity, impairing the complex’s ability to initiate actin polymerization – a process fundamental to cancer cell invasion and metastasis. Mechanistically, BPP binding induces conformational changes in ARPC2 that disrupt its interaction with actin monomers and nucleation-promoting factors (NPFs), thereby attenuating the rate of actin polymerization nucleation [2] [7]. This inhibition manifests as a significant reduction in the formation of lamellipodial protrusions in metastatic cancer cells, effectively suppressing their migratory capacity without inducing cytotoxicity at therapeutic concentrations [2] [6].
Table 1: Key Characteristics of Benproperine’s Interaction with ARPC2
Parameter | S-Benproperine | R-Benproperine | Measurement Technique |
---|---|---|---|
Equilibrium Dissociation Constant (KD) | 1.12 × 10−6 M | Nonspecific binding | Surface Plasmon Resonance |
Migration Inhibition (IC50 in DLD-1 cells) | 1 µM | >5 µM | Transwell Assay |
Invasion Inhibition (IC50 in DLD-1 cells) | 2 µM | >5 µM | Matrigel Invasion Assay |
Target Engagement in Tumor Tissue | Confirmed | Undetectable | CETSA/DARTS |
The ARPC2 inhibitory activity of benproperine exhibits marked stereoselectivity, with the S-enantiomer demonstrating significantly higher biological activity than the R-enantiomer. Surface plasmon resonance (SPR) analysis reveals S-Benproperine binds ARPC2 with an equilibrium dissociation constant (KD) of 1.12 × 10−6 M−1, indicating moderate-to-high affinity interaction. In contrast, R-Benproperine displays only nonspecific binding under identical experimental conditions [2]. This stereochemical preference was further validated using cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) techniques, which confirmed direct, stable engagement between S-Benproperine and ARPC2 in cellular environments. Mutation studies (ARPC2F225A) identified a critical binding residue, as S-Benproperine failed to bind or stabilize the mutant protein. Fluorescently labeled Cy3-conjugated S-Benproperine directly visualized colocalization with ARPC2 in cancer cells and tumor tissues, confirming target-specific binding in vivo [2].
Lamellipodia are broad, actin-rich membrane protrusions driven by Arp2/3-mediated branched actin networks that propel cancer cells through extracellular matrices during invasion. S-Benproperine potently disrupts lamellipodia dynamics by inhibiting ARPC2-dependent actin nucleation. In DLD-1 colon carcinoma and AsPC-1 pancreatic adenocarcinoma cells, treatment with 5 μM S-Benproperine reduced lamellipodia area by >60% and suppressed membrane protrusion persistence without affecting protrusion speed [2] [8]. Crucially, this inhibitory effect was cancer-cell selective; normal epithelial cells (MCF-10A) showed no significant alterations in lamellipodial structures or basal migration at concentrations ≤10 μM. Functional consequences include profound suppression of transwell migration (78% inhibition at 2 μM) and Matrigel invasion (93% inhibition at 5 μM) [2]. In orthotopic pancreatic cancer models, S-Benproperine administration (100 mg/kg) reduced primary tumor growth by 50.8% and suppressed metastasis to liver (40.3%), spleen (55.5%), and kidney (88.3%) by targeting ARPC2-dependent invasion programs [2].
Table 2: Impact of S-Benproperine on Cancer Cell Migration and Invasion
Cell Line | Migration Inhibition (IC50) | Invasion Inhibition (IC50) | Metastasis Suppression In Vivo |
---|---|---|---|
DLD-1 (Colon) | 1 µM | 2 µM | Liver mets: 78.2% reduction |
AsPC-1 (Pancreas) | 1–2 µM | 2–4 µM | Liver mets: 40.3% reduction |
B16-BL6 (Melanoma) | 2 µM | Not tested | Lung colonization: Significant decrease |
HCT-116 (Colon) | Not tested | Not tested | Liver mets: 78.9% reduction |
Benproperine exerts its antimetastatic effects by specifically targeting the ARPC2 subunit within the heptameric Arp2/3 complex (comprising ARP2, ARP3, ARPC1-5). Unlike broad-spectrum Arp2/3 inhibitors (e.g., CK666, CK869) that bind Arp2/Arp3 interfaces or hydrophobic pockets within Arp3, benproperine occupies a distinct binding site on ARPC2. This subunit facilitates the structural integrity of the complex and its interaction with actin filaments [2] [9]. Mechanistically, benproperine binding to ARPC2 allosterically impairs the conformational transition of Arp2/3 into its active "short-pitch" state, thereby reducing nucleation efficiency. Actin polymerization assays demonstrate BPP reduces free barbed-end formation by >70% at 20 μM, comparable to CK666 but with greater cancer cell selectivity [6] [9]. This selective inhibition disrupts directional persistence in chemotactic gradients (e.g., EGF) and abrogates invadopodia-mediated matrix degradation – two critical processes in metastatic dissemination. Importantly, benproperine’s ARPC2-targeted mechanism preserves essential Arp2/3 functions in normal cells, potentially minimizing off-target effects [2] [7].
Table 3: Comparative Analysis of Arp2/3 Inhibitory Mechanisms
Inhibitor | Primary Target | Binding Site | Cancer Selectivity | Key Functional Effect |
---|---|---|---|---|
S-Benproperine | ARPC2 | Hydrophobic cleft | High | Disrupts lamellipodia/invadopodia formation |
CK-666 | Arp2/Arp3 interface | Between subdomains 1 and 2 | Low | Blocks active conformation |
CK-869 | Arp3 | Hydrophobic pocket | Low | Destabilizes short-pitch conformation |
Pimozide | ARPC1B/ARPC2 | Interface region | Moderate | Inhibits WAVE complex recruitment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7